molecular formula C8H12O2 B1600048 3-Ethoxy-2-methyl-2-cyclopenten-1-one CAS No. 25112-86-1

3-Ethoxy-2-methyl-2-cyclopenten-1-one

Cat. No. B1600048
CAS RN: 25112-86-1
M. Wt: 140.18 g/mol
InChI Key: LNFQBEVBVGDZOJ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-2-cyclopenten-1-one is a cyclic β-alkoxy α,β-unsaturated ketone . It has a molecular weight of 140.18 and a molecular formula of C2H5OC5H4(CH3)(=O) .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-methyl-2-cyclopenten-1-one can be represented by the SMILES string CCOC1=C(C)C(=O)CC1 . The InChI key for this compound is LNFQBEVBVGDZOJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a boiling point of 93-100 °C at 0.5 mmHg and a melting point of 39-43 °C . It appears as a white to yellow solid, powder, or crystals .

Scientific Research Applications

Fragrance Applications

3-Ethoxy-2-methyl-2-cyclopenten-1-one, along with related compounds, is used in the fragrance industry. These compounds, belonging to the ketones cyclopentanones and cyclopentenones group, are notable for their unique fragrance characteristics. They are employed in various formulations to impart specific olfactory properties to the final product. A detailed review of such fragrance ingredients, including their safety and dermatological considerations, has been provided by Scognamiglio et al. (2012) in "Fragrance material review on 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one" (Scognamiglio, Jones, Letizia, & Api, 2012).

Chemical Synthesis and Transformations

The compound is also an important intermediate in the synthesis of other chemicals. For instance, Zhou Yong-chang (2004) in "Synthesis of 5-Methyl-3,5-dicarbethoxy-2-cyclopenten-2-hydroxy-1-one" highlights its role as an intermediate in the production of perfume compounds (Zhou Yong-chang, 2004). Additionally, research by Hirao et al. (1991) in "Novel allylic oxidation of conjugate ketones with VO(OR)Cl2" demonstrates the chemical transformations involving cyclopentenone compounds, indicating their versatility in organic synthesis (Hirao, Mikami, Mori, & Ohshiro, 1991).

Molecular Structure and Properties

The molecular structure and properties of cyclopentenone derivatives, closely related to 3-Ethoxy-2-methyl-2-cyclopenten-1-one, have been studied extensively. For example, Li (1984) conducted a study "Conformation and barrier to internal rotation of 3-methyl-2-cyclopenten-1-one by microwave spectroscopy," which provides insights into the molecular structure and dynamics of these compounds (Li, 1984).

Role in Flavor and Aroma

Compounds similar to 3-Ethoxy-2-methyl-2-cyclopenten-1-one have been identified as key constituents in various flavors and aromas. A study by Ito et al. (1975) on "A Simple Synthesis of 3-Methyl-2-cyclopenten-2-ol-1-one" discusses its presence in coffee aroma and maple flavor, emphasizing its importance in the food and beverage industry (Ito, Hatakeda, Saitǒ, & Asano, 1975).

Safety And Hazards

The compound is classified as a non-combustible solid . Its flash point is 110 °C in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-ethoxy-2-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-10-8-5-4-7(9)6(8)2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFQBEVBVGDZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446694
Record name 3-Ethoxy-2-methyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-methyl-2-cyclopenten-1-one

CAS RN

25112-86-1
Record name 3-Ethoxy-2-methyl-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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